molecular formula C18H17N5O2 B2404040 N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2176201-69-5

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

货号 B2404040
CAS 编号: 2176201-69-5
分子量: 335.367
InChI 键: DLBQGYAORYTPNY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用机制

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exerts its therapeutic effects by selectively inhibiting JAK3, which is a key mediator of cytokine signaling. By blocking JAK3, this compound reduces the production of pro-inflammatory cytokines, such as IL-2, IL-4, and IL-21, which are implicated in the pathogenesis of autoimmune diseases. This compound also inhibits the activation of T cells and B cells, which are important components of the immune system.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In animal models, this compound reduces joint inflammation and destruction, as well as improves bone metabolism. In humans, this compound reduces the levels of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, and improves clinical symptoms of rheumatoid arthritis, such as joint pain and swelling. This compound also improves physical function and quality of life in patients with rheumatoid arthritis.

实验室实验的优点和局限性

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several advantages for lab experiments, including its high selectivity for JAK3, its potent inhibitory activity, and its well-characterized pharmacokinetic and pharmacodynamic properties. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into account when designing experiments using this compound.

未来方向

There are several future directions for the research and development of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One direction is to explore the potential of this compound in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to investigate the long-term safety and efficacy of this compound in clinical trials. Additionally, there is a need to develop more potent and selective JAK3 inhibitors that can overcome the limitations of this compound.

合成方法

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be synthesized by a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 6-cyclopropylpyrimidine-4-carbaldehyde with 4-oxoquinazoline-3-acetic acid, followed by a series of functional group transformations and purifications. The final product is obtained as a white crystalline solid with a purity of more than 99%.

科学研究应用

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied in preclinical and clinical trials for its therapeutic potential in various autoimmune diseases. In animal models of rheumatoid arthritis, this compound has been shown to reduce joint inflammation and destruction, as well as improve clinical symptoms. In clinical trials, this compound has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, as well as improving physical function and quality of life. This compound has also been studied in psoriasis, inflammatory bowel disease, and other autoimmune diseases, with promising results.

属性

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17(19-8-13-7-16(12-5-6-12)21-10-20-13)9-23-11-22-15-4-2-1-3-14(15)18(23)25/h1-4,7,10-12H,5-6,8-9H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBQGYAORYTPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。